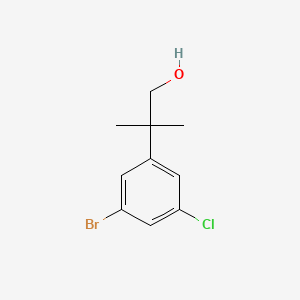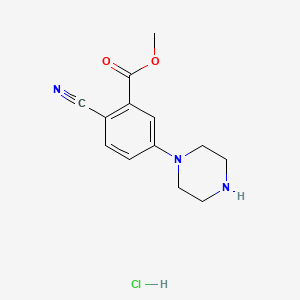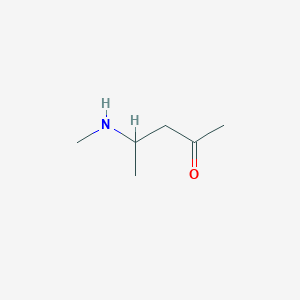
4-(Methylamino)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylamino)pentan-2-one is a synthetic cathinone, a class of compounds structurally related to cathinone, the principal psychoactive component of the khat plant. These compounds are known for their stimulant properties and have gained popularity in the recreational drug market .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)pentan-2-one typically involves the reaction of 2-pentanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylamino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, where the methylamino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound .
Wissenschaftliche Forschungsanwendungen
4-(Methylamino)pentan-2-one has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-(Methylamino)pentan-2-one involves its interaction with monoamine transporters, including dopamine, norepinephrine, and serotonin transporters. By inhibiting the reuptake of these neurotransmitters, the compound increases their concentration in the synaptic cleft, leading to enhanced stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-(Methylamino)pentan-2-one include:
Mephedrone: Another synthetic cathinone with similar stimulant properties.
Methylone: Known for its empathogenic effects.
Pentedrone: Shares structural similarities and stimulant effects.
Uniqueness
This compound is unique due to its specific molecular structure, which influences its interaction with monoamine transporters and its overall pharmacological profile .
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
4-(methylamino)pentan-2-one |
InChI |
InChI=1S/C6H13NO/c1-5(7-3)4-6(2)8/h5,7H,4H2,1-3H3 |
InChI-Schlüssel |
ZZNHGYWZZHEEDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(=O)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Thiophen-3-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13484572.png)
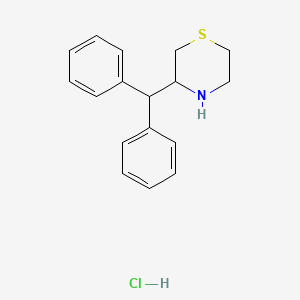
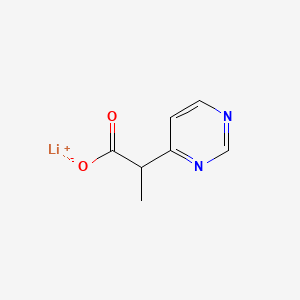
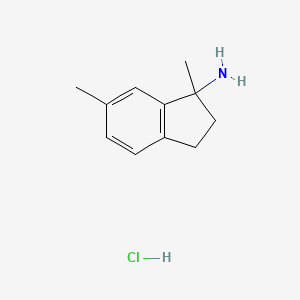
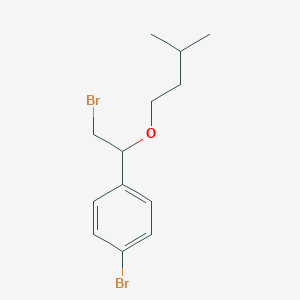
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
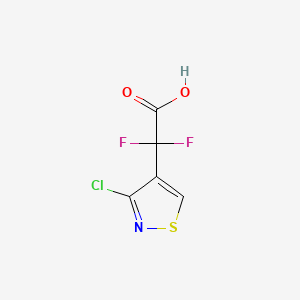
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
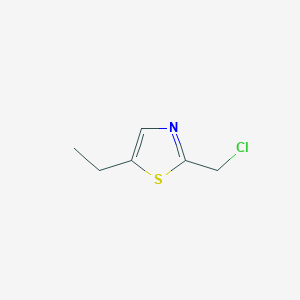
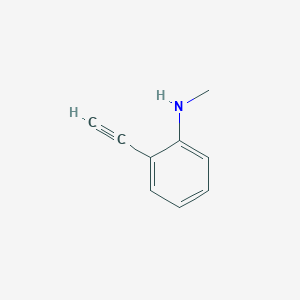
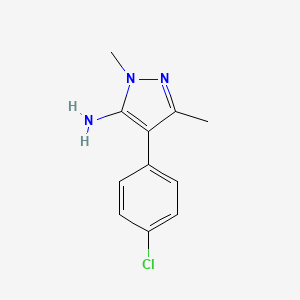
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
